

An In-depth Technical Guide to the Basicity and pKa of Diisopropylamine

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Diisopropylamine*

Cat. No.: *B044863*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the basicity and pKa of **diisopropylamine**, a crucial secondary amine in organic synthesis. It details the underlying chemical principles, quantitative data, experimental determination protocols, and the practical implications of its unique structural and electronic properties.

Physicochemical Properties of Diisopropylamine

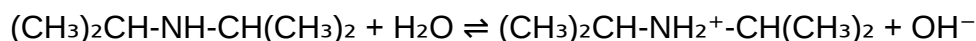
Diisopropylamine, systematically named N-(propan-2-yl)propan-2-amine, is a colorless liquid characterized by a distinct ammonia-like odor.^[1] Its physical and chemical properties are fundamental to its application and handling in a laboratory setting.

Property	Value	Reference(s)
Molecular Formula	C ₆ H ₁₅ N	[1]
Molar Mass	101.193 g·mol ⁻¹	[1]
pKa of Conjugate Acid (BH ⁺)	11.07 (in water)	[1][2]
pKb	3.43	[1]
Boiling Point	83-85 °C	[1]
Melting Point	-61 °C	[1]
Density	0.722 g/mL (at 25 °C)	[1]
Solubility in Water	Miscible	[1]

Basicity and pKa: A Quantitative Perspective

The basicity of an amine is a measure of its ability to accept a proton (H⁺). This property is quantified using the base dissociation constant (K_b) or, more commonly, the pKa of its conjugate acid (BH⁺).[3]

The equilibrium reaction for **diisopropylamine** in water is as follows:



The pKa is the negative logarithm of the acid dissociation constant (K_a) of the corresponding conjugate acid, the diisopropylammonium ion.[3] A higher pKa value for the conjugate acid signifies a stronger base, as it indicates that the acid is weaker and less likely to donate its proton. With a pKa of approximately 11.07, **diisopropylamine** is classified as a moderately strong base.[1][2]

The relationship between pKa and pKb at 25°C is given by the equation: pKa + pKb = 14.

Theoretical Basis of Diisopropylamine's Basicity and Nucleophilicity

The chemical behavior of **diisopropylamine** is a direct consequence of its molecular structure, specifically the interplay between electronic and steric effects.

Inductive Effect

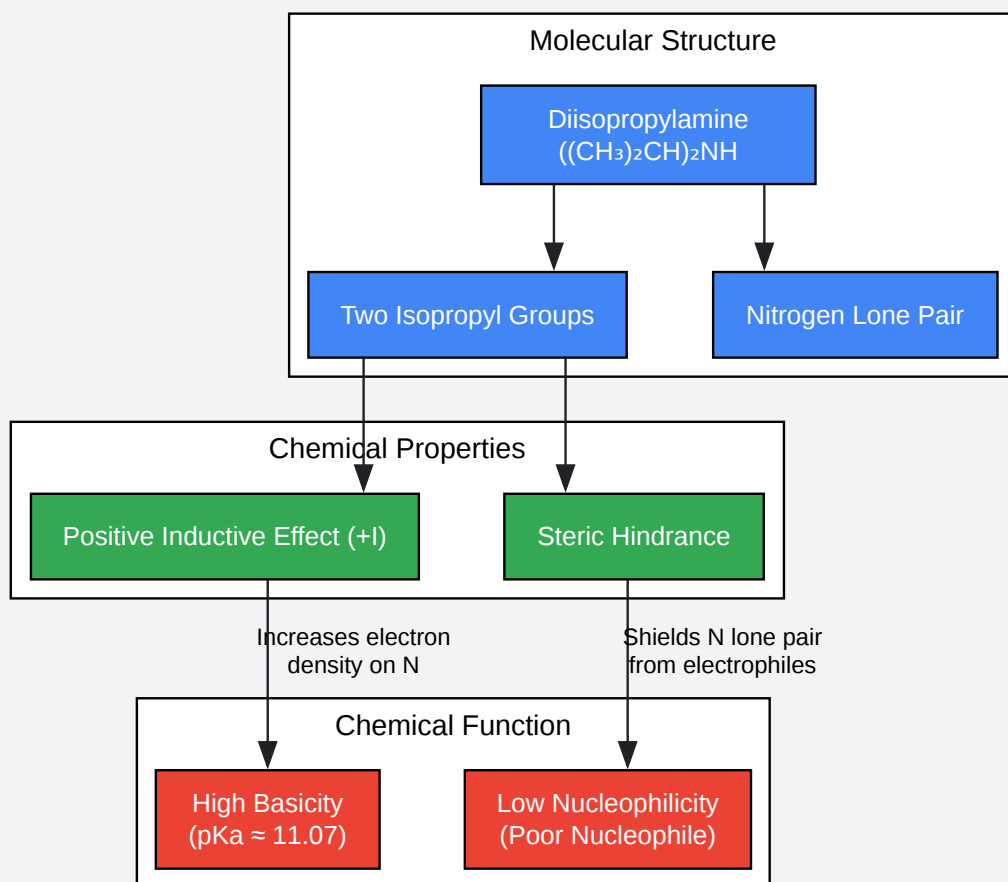
Alkyl groups, such as the two isopropyl groups in **diisopropylamine**, are electron-donating.[4] [5] They exhibit a positive inductive effect (+I), pushing electron density towards the central nitrogen atom. This increased electron density on the nitrogen makes its lone pair more available and more attractive to protons, thereby increasing the amine's basicity compared to ammonia (pKa of conjugate acid \approx 9.3).[4]

Steric Hindrance

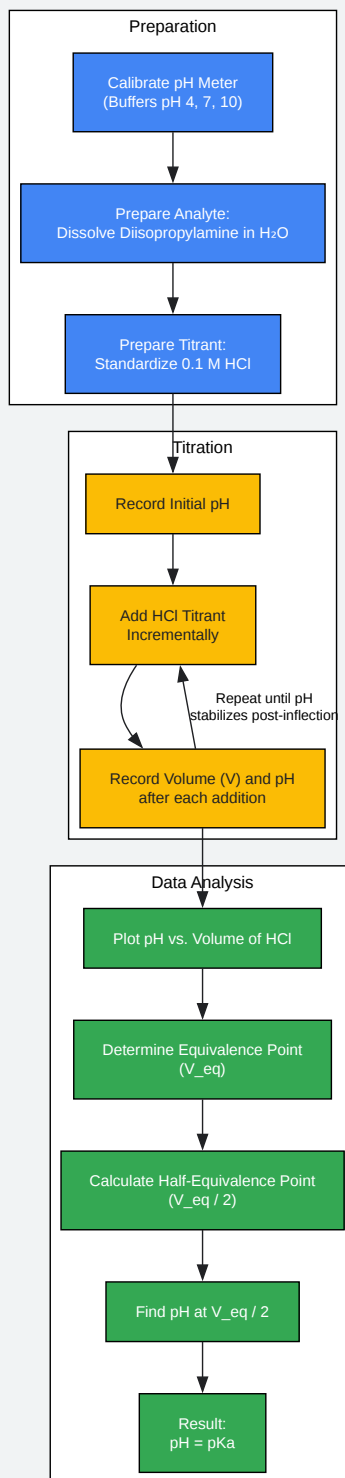
The two bulky isopropyl groups create significant steric congestion around the nitrogen atom's lone pair.[6] While this steric hindrance does not prevent the small proton from accessing the lone pair (allowing it to function as a strong base), it effectively blocks larger electrophiles from approaching.[6][7] This steric shielding is the reason **diisopropylamine** is classified as a non-nucleophilic base.[6] This property is highly valuable in organic synthesis, where it can deprotonate a substrate without causing unwanted nucleophilic side reactions, such as substitution or addition.[6]

The logical relationship between **diisopropylamine**'s structure and its function is illustrated below.

Logical Relationship: Structure to Function of Diisopropylamine



Experimental Workflow for pKa Determination by Potentiometric Titration

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Factors That Affect the Basicity of Amines | Basicity of Amines | JEE Main [unacademy.com]
- 2. fiveable.me [fiveable.me]
- 3. How to Calculate pKa From the Half Equivalence Point in a Weak Acid-Weak Base Titration | Chemistry | Study.com [study.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. quora.com [quora.com]
- 6. benchchem.com [benchchem.com]
- 7. Non-nucleophilic base - Wikipedia [en.wikipedia.org]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Basicity and pKa of Diisopropylamine]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b044863#basicity-and-pka-of-diisopropylamine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com